molecular formula C20H11F6NO3 B2880988 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate CAS No. 1795491-19-8

3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate

Cat. No.: B2880988
CAS No.: 1795491-19-8
M. Wt: 427.302
InChI Key: SSCPUGXOCAVZFZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is an organic compound characterized by the presence of trifluoromethyl groups attached to both phenyl and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate is unique due to its dual trifluoromethyl groups attached to both phenyl and pyridine rings, which confer distinct chemical and biological properties. This structural feature enhances its stability, lipophilicity, and potential for diverse applications in various fields .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6NO3/c21-19(22,23)12-4-1-6-14(10-12)29-17-16(8-3-9-27-17)18(28)30-15-7-2-5-13(11-15)20(24,25)26/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCPUGXOCAVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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